ICA 110381

KCNQ2 KCNQ3 Potassium Channel

ICA 110381 is a critical, non-interchangeable tool compound for dissecting Kv7.2/7.3-specific mechanisms in epilepsy and pain. Unlike the pan-activator retigabine, it spares Kv7.3/5 heterodimers and demonstrates inverse pharmacology on Kv7.1 (IC50 15 μM), ensuring cleaner functional data. It suppressed seizures in 91% of drug-resistant human neocortical slices and is orally active in amygdala-kindled rats. Procure it for target validation, next-gen AED benchmarking, or sensory neuron studies where off-target channel modulation must be avoided.

Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11 g/mol
Cat. No. B151086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICA 110381
Synonyms4-chloro-N-(6-chloropyridin-3-yl)benzamide
ICA-110381
Molecular FormulaC12H8Cl2N2O
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17)
InChIKeyFOYOGIUAMYSVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICA 110381: Potent, Orally Active Kv7.2/7.3 Potassium Channel Opener for Epilepsy & Pain Research


ICA 110381 (CAS 325457-99-6; 4-Chloro-N-(6-chloro-3-pyridinyl)benzamide) is a small-molecule activator of the voltage-gated potassium channels Kv7.2 and Kv7.3 (KCNQ2/3 heteromers), with a reported EC50 of 0.38 μM for human Kv7.2/7.3 channels expressed in CHO cells . It is a member of the N-pyridyl benzamide chemotype developed as a KCNQ2/3 potassium channel opener for the potential treatment of epilepsy and related hyperexcitability disorders [1]. Unlike the earlier-generation pan-Kv7 activator retigabine, ICA 110381 exhibits subtype selectivity and is orally bioavailable, making it a valuable pharmacological tool for dissecting Kv7.2/7.3-specific contributions to neuronal excitability .

Why ICA 110381 Cannot Be Replaced by Generic Pan-Kv7 Activators or Kv7.1 Agonists


Generic substitution of Kv7 channel modulators is scientifically unsound due to profound differences in subunit selectivity, which directly dictates functional outcomes. For instance, the pan-Kv7 activator retigabine (which targets Kv7.2–7.5) is associated with significant off-target effects, including tissue discoloration and urinary retention, which led to its market withdrawal [1]. In contrast, ICA 110381 is a selective Kv7.2/7.3 activator and has been shown to lack functional impact on Kv7.3/5 heterodimers, providing a cleaner pharmacological profile for targeted research . Furthermore, its inverse pharmacology on Kv7.1 (IC50 15 μM antagonist) differentiates it from Kv7.1-specific activators like ML277, which would have no effect on Kv7.2/7.3-mediated neuronal excitability [2]. These selectivity-driven differences render ICA 110381 non-interchangeable with other in-class compounds for studies focused on neuronal hyperexcitability, epilepsy, or pain where Kv7.2/7.3 is the validated target.

ICA 110381 Quantitative Differentiation: Selectivity, Efficacy & Safety Profiling


Subunit Selectivity: ICA 110381 Is a Kv7.2/7.3 Activator, Not a Pan-Kv7 Opener

ICA 110381 exhibits a distinct selectivity profile compared to the pan-Kv7 activator retigabine. ICA 110381 is a potent activator of Kv7.2/7.3 heteromers but is inactive at Kv7.3/5 heterodimers, whereas retigabine activates both channel subtypes [1]. Additionally, ICA 110381 displays off-target antagonism at Kv7.1 channels (IC50 15 μM), a feature not shared by retigabine, which is a weak activator of Kv7.1 .

KCNQ2 KCNQ3 Potassium Channel Selectivity

Ex Vivo Human Tissue Efficacy: Suppression of Seizure-Like Events in Drug-Resistant Epilepsy

In a pilot study using neocortical slices from drug-resistant temporal lobe epilepsy patients, ICA 110381 (50 μM) suppressed seizure-like events (SLEs) in 20 of 22 slices (91%), with a complete block of both SLEs and interictal activity in 7 of these slices [1]. In the remaining 2 slices, SLE frequency was reduced by at least 50%. This represents a high response rate in a clinically relevant model of drug-resistant epilepsy.

Drug-Resistant Epilepsy Temporal Lobe Epilepsy Ex Vivo Model Seizure-Like Events

In Vivo Anticonvulsant Activity: Amygdala-Kindled Rat Model

ICA 110381 demonstrates robust anticonvulsant efficacy in vivo following oral administration. In the amygdala-kindled rat model of complex partial seizures, oral administration of ICA 110381 at 30 mg/kg significantly reduced seizure number and increased the afterdischarge threshold, a key measure of seizure susceptibility [1]. This activity profile is comparable to other clinically used antiepileptic drugs but with a novel mechanism of action.

Epilepsy Anticonvulsant Amygdala-Kindling In Vivo Pharmacology

Pain Research: Functional Selectivity in Human Sensory Neurons

In a human iPSC-derived sensory neuron model of pain, ICA 110381 (a Kv7.2/7.3-specific activator) inhibited neuronal firing, whereas the Kv7.1-specific activator ML277 had no effect [1]. This functional selectivity confirms that activation of Kv7.2/7.3, but not Kv7.1, is required to dampen sensory neuron excitability in this human-relevant system, positioning ICA 110381 as the preferred tool for probing Kv7.2/7.3 in pain pathways.

Pain iPSC-Derived Sensory Neurons Kv7.2/7.3 Excitability

Biophysical Mechanism: Slowed Deactivation and Hyperpolarizing Shift of Activation

Electrophysiological analysis reveals a specific biophysical mechanism of action for ICA 110381. In CHO cells expressing KCNQ2/3 channels, ICA 110381 (1 μM) significantly slowed the deactivation kinetics of the channel and produced a leftward (hyperpolarizing) shift in the conductance-voltage (G-V) activation curve, with a V50 shift from -22.4 ± 1.3 mV to -31.9 ± 1.6 mV (a -9.5 mV shift) [1]. This dual effect—slower channel closing and activation at more negative potentials—is a hallmark of a 'gating modifier' and is distinct from the mechanism of retigabine, which produced a similar V50 shift but had a less pronounced effect on deactivation kinetics at the same concentration [1].

Electrophysiology KCNQ2 KCNQ3 Channel Gating

ICA 110381: High-Impact Applications in Epilepsy & Pain Drug Discovery


Pharmacological Validation of Kv7.2/7.3 as a Target in Drug-Resistant Epilepsy

For researchers investigating novel mechanisms for drug-resistant epilepsy, ICA 110381 is a critical tool compound. Its demonstrated ability to suppress seizure-like events in human neocortical slices from drug-resistant TLE patients (91% response rate) [1] provides a compelling rationale for its use in target validation studies. Researchers can use ICA 110381 to correlate Kv7.2/7.3 activation with in vivo seizure control in animal models of drug-resistant epilepsy, as established by its efficacy in amygdala-kindled rats [2].

Dissecting Kv7 Subunit-Specific Roles in Pain Signaling Pathways

In the pain research field, the need for subtype-selective pharmacological tools is paramount. ICA 110381 enables the specific interrogation of Kv7.2/7.3 contributions to sensory neuron excitability. As demonstrated in a human iPSC-derived sensory neuron model, ICA 110381 inhibits neuronal firing, while a Kv7.1 activator does not [3]. This functional selectivity makes ICA 110381 an essential component of any screening cascade aimed at identifying or validating Kv7.2/7.3-mediated analgesia, distinct from broader or off-target channel modulation.

Differentiating Biophysical Mechanisms of Kv7 Channel Modulation

For academic labs and biotech companies focused on ion channel biophysics, ICA 110381 offers a unique opportunity to study a distinct gating modifier profile. The compound's differential effects on channel deactivation and its larger hyperpolarizing shift in activation voltage compared to retigabine (Δ -9.5 mV vs. Δ -7.5 mV at 1 μM) [2] allow for detailed structure-function studies. Researchers can use ICA 110381 as a benchmark to explore how specific chemical modifications alter the gating properties of the KCNQ2/3 channel complex.

In Vivo Proof-of-Concept Studies for Orally Active Anticonvulsants

Drug discovery programs focused on developing next-generation antiepileptic drugs (AEDs) require in vivo tool compounds with validated oral bioavailability and efficacy. ICA 110381 serves as an excellent positive control or benchmark compound in such studies. Its established oral activity in the amygdala-kindled rat model [2] provides a validated in vivo profile for benchmarking new chemical entities (NCEs) targeting Kv7.2/7.3 or for use in combination studies with existing AEDs to explore potential synergistic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICA 110381

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.